molecular formula C6H4N2OS B2405683 Thieno[2,3-d]pyridazin-7(6H)-one CAS No. 697-72-3

Thieno[2,3-d]pyridazin-7(6H)-one

Cat. No.: B2405683
CAS No.: 697-72-3
M. Wt: 152.17
InChI Key: AKSHAFWAEINGQL-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine with ethyl chloroacetate in the presence of sodium ethoxide . Another approach involves the use of 4-cyano-6-phenylpyridazine-3(2H)-thione as a starting material, followed by various cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Thieno[2,3-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, leading to anticancer and antimicrobial effects . The compound’s ability to interfere with cellular processes and signaling pathways underlies its diverse biological activities.

Properties

IUPAC Name

6H-thieno[2,3-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHAFWAEINGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-72-3
Record name 6H,7H-thieno[2,3-d]pyridazin-7-one
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